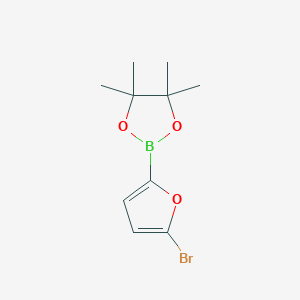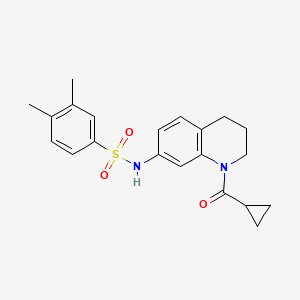
4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole is a complex organic compound characterized by its nitro-substituted naphthalene and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 1-nitronaphthalen-2-yl hydrazine with 3-nitrobenzaldehyde in the presence of trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the pyrazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitroso derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted pyrazoles or naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its nitro groups and trifluoromethyl moiety make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole exerts its effects involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl moiety can influence the compound's binding affinity to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-methylphenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
(1-Nitronaphthalen-2-yl)methanol
Uniqueness: 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole stands out due to its specific combination of nitro groups and trifluoromethyl group, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(1-nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N4O4/c21-20(22,23)19-17(11-25(24-19)13-5-3-6-14(10-13)26(28)29)16-9-8-12-4-1-2-7-15(12)18(16)27(30)31/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVONPFULMNEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)

![4-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide](/img/structure/B2869313.png)
![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)


![1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2869318.png)
![N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2869320.png)
![(4-butoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2869322.png)
![N-(4-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2869324.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2869325.png)

![4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2869327.png)
![3,3-dimethyl-N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclobutanecarboxamide](/img/structure/B2869330.png)
